tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate
Description
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is a bicyclic carbamate derivative characterized by a rigid norbornane-like framework (bicyclo[2.2.1]heptane) with a hydroxyl group at position 6 and a tert-butyl carbamate moiety at position 2. Its structural features, including the bicyclic scaffold and functional groups, influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-(6-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-10,14H,4-6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJILWCVEWVIYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174027 | |
| Record name | 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242273-71-7 | |
| Record name | 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242273-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(6-hydroxybicyclo[2.2.1]hept-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and carbamate moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Reactivity : The hydroxyl group in the target compound facilitates hydrogen bonding, influencing crystallization behavior and solubility. In contrast, the oxo analog (CAS: 1378260-90-2) is more reactive in nucleophilic additions .
Ring Strain : Bicyclo[2.2.1]heptane derivatives exhibit higher ring strain than bicyclo[2.2.2]octane analogs, affecting their thermal stability and synthetic accessibility .
Biological Relevance : Azabicyclo derivatives (e.g., CAS: 1628319-90-3) are prioritized in drug design due to their ability to mimic transition states in enzymatic reactions .
Notes
- Data gaps exist for the target compound’s exact molecular formula and experimental properties; values are inferred from structural analogs.
- The bicyclo[2.2.1]heptane scaffold’s strain may necessitate specialized synthetic protocols compared to less rigid systems.
- Functional group positioning (e.g., 5-OH vs. 6-OH) significantly impacts intermolecular interactions and bioactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, and how are regioselectivity and diastereomeric ratios controlled?
- Methodological Answer : Copper-catalyzed intermolecular amidation of norbornane derivatives is a key approach. For example, using tert-butyl carbamate, CuI, and (MeO)₂Phen in 1,2-dichlorobenzene at 100°C achieves regioselectivity, yielding a single regioisomer with an 11:1 diastereomeric ratio (dr). Column chromatography is typically employed to isolate the major isomer . Optimization of solvent polarity, temperature, and catalyst loading can improve dr.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard. For instance, ¹H-NMR data (e.g., δ 1.51 ppm for tert-butyl protons) and crystallographic refinement using SHELX software (e.g., SHELXL for small-molecule refinement) validate bond angles, stereochemistry, and hydrogen-bonding networks .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamate group. Stability studies using HPLC monitoring over time can identify degradation thresholds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Grimme’s D3 dispersion correction) model transition states for amidation reactions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CDK9, leveraging the bicyclo framework’s rigidity for selective inhibition .
Q. What strategies resolve contradictions in diastereomer yields across different synthetic protocols?
- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, Lewis acid additives) and kinetic vs. thermodynamic control analysis via Arrhenius plots. For example, higher temperatures may favor thermodynamically stable diastereomers, altering dr from 11:1 to lower ratios .
Q. How does the bicyclo[2.2.1]heptane scaffold influence pharmacokinetic properties in drug design?
- Methodological Answer : The scaffold enhances metabolic stability by restricting conformational flexibility. In vitro assays (e.g., microsomal stability tests) and LogP measurements compare bioavailability with non-rigid analogs. SAR studies show substituents at the 6-hydroxy position modulate solubility and target engagement .
Q. What advanced techniques characterize its solid-state behavior and crystallinity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
